Cas no 19734-35-1 (4-Methyl-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide)
4-Methyl-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- 4-Methyl-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide
- (NZ)-4-methyl-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide
- Benzenesulfonamide,4-methyl-N-(1-methyl-2-pyrrolidinylidene)-
- N-(1-Methyl-2-pyrrolidinylidene)-p-toluenesulfonamide
- 4-Methyl-N-(1-methyl-2-pyrrolidinylidene)benzenesulfonamide
- 4-methyl-N-[(2Z)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide
- Benzenesulfonamide, 4-methyl-N-(1-methyl-2-pyrrolidinylidene)-
- 19734-35-1
-
- Inchi: 1S/C12H16N2O2S/c1-10-5-7-11(8-6-10)17(15,16)13-12-4-3-9-14(12)2/h5-8H,3-4,9H2,1-2H3/b13-12-
- InChI Key: YPSHFRBMXMFKSH-SEYXRHQNSA-N
- SMILES: S(C1C=CC(C)=CC=1)(/N=C1/CCCN/1C)(=O)=O
Computed Properties
- Exact Mass: 252.09338
- Monoisotopic Mass: 252.093248
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 389
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.1
- XLogP3: 1.6
Experimental Properties
- Density: 1.24
- Melting Point: 157-159 ºC
- Boiling Point: 388.3°Cat760mmHg
- Flash Point: 188.6°C
- Refractive Index: 1.597
- PSA: 49.74
4-Methyl-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM131672-1g |
(Z)-4-methyl-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide |
19734-35-1 | 95% | 1g |
$355 | 2021-08-05 | |
| Chemenu | CM131672-1g |
(Z)-4-methyl-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide |
19734-35-1 | 95% | 1g |
$*** | 2023-03-29 |
4-Methyl-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 4-Methyl-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide
Comprehensive Overview of 4-Methyl-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide (CAS No. 19734-35-1)
4-Methyl-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide, identified by its CAS No. 19734-35-1, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This sulfonamide derivative is characterized by its unique molecular structure, which combines a benzenesulfonamide core with a 1-methylpyrrolidin-2-ylidene moiety. Such structural features make it a subject of interest for applications in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.
The compound's molecular formula and structural properties have been extensively studied to understand its potential interactions with biological targets. Researchers are particularly intrigued by its sulfonamide group, which is known for its versatility in medicinal chemistry. The presence of the 4-methyl substituent further enhances its lipophilicity, potentially improving membrane permeability—a critical factor in drug design. These attributes align with current trends in small-molecule therapeutics, where bioavailability and target specificity are paramount.
In recent years, the demand for high-purity sulfonamide derivatives like CAS No. 19734-35-1 has surged, driven by advancements in high-throughput screening and computational chemistry. Laboratories frequently search for reliable synthesis protocols or analytical methods to characterize this compound, reflecting its growing role in preclinical studies. Additionally, its potential as a scaffold for novel drug candidates has been explored in peer-reviewed journals, often in the context of central nervous system (CNS) disorders or metabolic diseases.
From a synthetic chemistry perspective, 4-Methyl-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide poses intriguing challenges due to its imine functional group and steric hindrance. Optimizing its yield and purity often involves advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation. These methods are frequently discussed in online forums and research communities, highlighting the compound's relevance to modern green chemistry initiatives.
The compound's spectroscopic data (e.g., NMR, IR, and mass spectrometry profiles) are well-documented, aiding in its identification and quality control. This transparency supports its use in academic research and industrial applications, where reproducibility is essential. Furthermore, its stability under various conditions has been investigated, addressing common queries about storage recommendations and solubility in organic solvents.
Emerging discussions in pharmacology circles suggest that CAS No. 19734-35-1 may interact with G-protein-coupled receptors (GPCRs), a hot topic in drug discovery. This aligns with broader industry trends targeting orphan receptors and allosteric modulation. Such applications are often linked to searches for new therapeutic avenues or mechanism-of-action studies, making this compound a frequent subject in scientific literature.
In summary, 4-Methyl-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide (CAS No. 19734-35-1) represents a multifaceted compound with significant potential in medicinal chemistry and material science. Its structural complexity and functional diversity continue to inspire innovative research, addressing both fundamental questions and applied challenges in the life sciences.
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